molecular formula C18H20N4O5 B2565247 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034503-56-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2565247
CAS No.: 2034503-56-3
M. Wt: 372.381
InChI Key: VUTNAOUHMQTJPP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a 1,3-benzodioxole moiety, a feature present in various bioactive molecules, including the antiepileptic drug stiripentol . This scaffold is fused to a pyrrolidine carboxamide core, a privileged structure in drug discovery known for its versatility and presence in compounds targeting the central nervous system. The molecule is further functionalized with a 6-methoxypyridazine group, a heteroaromatic system often utilized in the design of kinase inhibitors and other therapeutic agents . Compounds featuring a pyrrolidine carboxamide core, similar to the one in this molecule, have been investigated as potent and selective inhibitors of targets like the Nav1.8 voltage-gated sodium channel, which plays a critical role in pain signaling . The distinct molecular architecture of this compound, combining electron-rich aromatic systems and a polar carboxamide linkage, suggests potential as a valuable chemical probe for studying ion channel function or enzyme activity. It is considered a high-purity chemical tool for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product specifications and available safety data sheets prior to use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-24-16-4-5-17(21-20-16)27-13-6-7-22(10-13)18(23)19-9-12-2-3-14-15(8-12)26-11-25-14/h2-5,8,13H,6-7,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTNAOUHMQTJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a pyrrolidine carboxamide backbone , 6-methoxypyridazine substituent, and benzodioxole group. Below is a comparative analysis with structurally related carboxamides:

Compound Name/Identifier Core Structure Key Substituents Biological Relevance Reference
Target Compound Pyrrolidine Benzo[d][1,3]dioxol-5-ylmethyl, 6-methoxypyridazin-3-yloxy Kinase inhibition, solubility enhancement N/A
D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) Pyrrole Benzo[d][1,3]dioxol-5-ylmethyl, 4,6-dimethyl-2-oxo-dihydropyridine Anticancer activity (DNA intercalation)
478039-51-9 (2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide) Pyrimidine 2-Chlorobenzamide, pyridin-4-yl Kinase inhibition (EGFR targeting)
356090-88-5 (N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide) Isoindole 3-Chloro-4-methylphenyl, 3-methoxypropyl Antiproliferative activity

Functional Differences and Implications

  • Pyrrolidine vs.
  • Pyridazine vs. Pyridine Substituents : The 6-methoxypyridazine group enhances electron-withdrawing properties and hydrogen-bonding capacity relative to the dimethylpyridine in D-19, which may influence kinase selectivity .
  • Benzodioxole vs. Chlorobenzamide : The benzodioxole moiety in the target compound offers superior metabolic stability compared to chlorobenzamide derivatives (e.g., 478039-51-9), which are prone to dehalogenation .

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